molecular formula C19H21N3O4S B11127044 Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11127044
M. Wt: 387.5 g/mol
InChI Key: MDNHBHRHJDJFSO-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are commonly used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development .

Biological Activity

Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C20H24N2O4S
  • Molecular Weight : 396.48 g/mol

The structural features include a thiazole ring, a pyrrolidine moiety, and an ethyl phenyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with thiazole and pyrrolidine scaffolds often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This section will summarize findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. In vitro assays have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
8bU87MG0.78Inhibition of EGFR and PDGFR kinases
10bA549 (Lung)1.27Induction of apoptosis
21MCF7 (Breast)0.64Disruption of cell cycle

These results suggest that this compound may also exhibit similar properties due to its structural analogies .

Mechanistic Studies

The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways. For example, compounds targeting tyrosine kinases have been shown to disrupt critical pathways in cancer cell survival and proliferation.

A study on related thiazoles indicated that the presence of specific functional groups significantly enhances inhibitory activity against kinases involved in cancer progression . This suggests that this compound might similarly interact with these targets.

Case Studies

Several case studies have explored the biological activity of thiazole compounds:

  • Study on Anticancer Efficacy : A recent study evaluated a series of thiazole derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that modifications to the thiazole ring significantly impacted potency, with certain substitutions leading to enhanced activity against breast and lung cancer cells .
  • Inhibition of Kinase Activity : Another investigation focused on the inhibition of specific kinases by thiazole derivatives. Compounds were tested against c-Kit and Flt-3 kinases, revealing potent inhibitory effects that correlated with structural features similar to those found in this compound .

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

methyl 2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O4S/c1-22-11-13(10-15(22)23)17(24)21-19-20-16(18(25)26-2)14(27-19)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,20,21,24)

InChI Key

MDNHBHRHJDJFSO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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